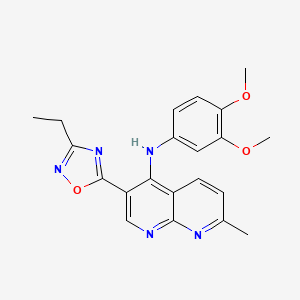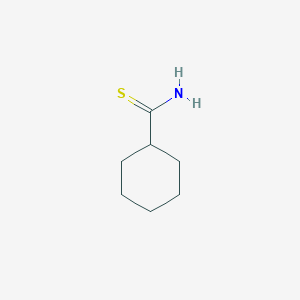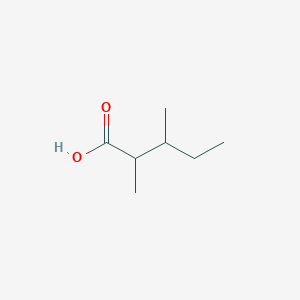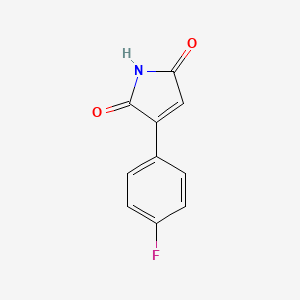![molecular formula C17H14N4O B2577235 3-((5R,8S)-6,7,8,9-tetrahidro-5H-5,8-epiminociclohepta[d]pirimidina-10-carbonil)benzonitrilo CAS No. 1903608-51-4](/img/structure/B2577235.png)
3-((5R,8S)-6,7,8,9-tetrahidro-5H-5,8-epiminociclohepta[d]pirimidina-10-carbonil)benzonitrilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carbonyl)benzonitrile is a useful research compound. Its molecular formula is C17H14N4O and its molecular weight is 290.326. The purity is usually 95%.
BenchChem offers high-quality 3-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carbonyl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carbonyl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemistry: The unique structure of this compound makes it a valuable intermediate in organic synthesis. It is often used as a building block for more complex molecules in pharmaceutical research.
Biology: Its interactions with biological molecules are of significant interest, especially concerning its potential binding with enzymes and receptors.
Medicine: There is ongoing research into its potential as a therapeutic agent, particularly its role in novel drug formulations targeting neurological pathways.
Industry: The compound is utilized in the development of specialty chemicals and advanced materials, contributing to innovations in polymers and coatings.
Mechanism of Action: The mechanism by which 3-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carbonyl)benzonitrile exerts its effects involves binding to specific molecular targets. The compound interacts with receptors and enzymes, influencing various biological pathways. Its structure allows it to mimic or inhibit natural substrates, thereby modulating biochemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carbonyl)benzonitrile typically involves the condensation of a substituted benzaldehyde with an amine derivative under controlled conditions. This process requires specific catalysts and temperature conditions to facilitate the formation of the carbonyl and nitrile groups.
Industrial Production Methods: Industrially, the production of this compound can be optimized through continuous flow techniques, allowing for enhanced reaction control and higher yields. Utilizing advanced catalytic systems and automated synthesis equipment ensures consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions where the epimine ring is modified, often leading to the formation of oxime derivatives.
Reduction: It can be reduced under specific conditions to break down the nitrile group, forming primary amines.
Substitution: Nucleophilic and electrophilic substitutions are common, where functional groups on the benzene ring are replaced with other substituents.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate, hydrogen peroxide.
Reduction Reagents: Lithium aluminum hydride, hydrogen gas over palladium catalyst.
Substitution Reagents: Halogens, sulfuric acid, nitric acid.
Major Products Formed: The major products formed from these reactions include oxime derivatives, primary amines, and various substituted benzene compounds depending on the reaction pathway.
Comparación Con Compuestos Similares
Comparison with Other Compounds
Structural Analogues: Compounds like benzonitrile derivatives and epimine-containing molecules offer similarities but differ in their functional group arrangements and resultant reactivity.
Functional Analogues: Other heterocyclic compounds, like pyrimidine and purine derivatives, share similar biological activities but differ in their pharmacokinetic properties.
List of Similar Compounds
Benzonitrile
Pyrimidine derivatives
Epimine analogues
Propiedades
IUPAC Name |
3-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene-12-carbonyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O/c18-8-11-2-1-3-12(6-11)17(22)21-13-4-5-16(21)14-9-19-10-20-15(14)7-13/h1-3,6,9-10,13,16H,4-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWZCSJQFUKWHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=CN=CN=C3CC1N2C(=O)C4=CC=CC(=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2577155.png)
![3-[(4-Pyridinylmethyl)amino]-1-propanol hydrochloride](/img/new.no-structure.jpg)
![2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2577159.png)

![2-{[2-(4-CHLOROPHENYL)-5-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE](/img/structure/B2577162.png)

![N-[2-(3-Chloropyridin-2-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2577167.png)

![N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide](/img/structure/B2577171.png)

![6-(1,3-benzodioxol-5-yl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepine-2-carboxylic acid](/img/structure/B2577175.png)
